Cas no 90-24-4 (Xanthoxylin)

Xanthoxylin is a naturally occurring organic compound derived from certain plant species, primarily within the Rutaceae family. It is characterized by its distinct aromatic properties and bioactive potential. Chemically, it belongs to the class of benzopyran derivatives, exhibiting notable stability and solubility in organic solvents. Xanthoxylin has been studied for its potential applications in pharmaceutical and agrochemical research due to its antimicrobial and anti-inflammatory properties. Its molecular structure allows for selective reactivity, making it a valuable intermediate in synthetic chemistry. The compound is typically isolated through chromatographic techniques, ensuring high purity for research purposes. Its low toxicity profile further enhances its utility in experimental applications.
Xanthoxylin structure
Xanthoxylin structure
Product Name:Xanthoxylin
CAS No:90-24-4
MF:C10H12O4
MW:196.199883460999
MDL:MFCD00017243
CID:81755
PubChem ID:24882306
Update Time:2025-08-05

Xanthoxylin Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone
    • xanthoxylin
    • 4,6-Dimethoxy-2-hydroxyacetophenone
    • Brevifolin~4,6-Dimethoxy-2-hydroxyacetophenone~Xanthoxylin
    • 2'-Hydroxy-4',6'-dimethoxyacetophenone
    • 4',6'-Dimethoxy-2'-hydroxyacetophenone
    • 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethan-1-one
    • 1-(2-Hydroxy-4,6-dimethylphenyl)-ethanone
    • 2-Hydroxy-4
    • [ "2-Hydroxy-4", "6-dimethoxyacetophenone" ]
    • Xanthoxyline
    • Brevifolin
    • 2-Hydroxy-4,6-dimethoxyacetophenone
    • Brevifolin (Zanthoxylum)
    • Phloracetophenone dimethyl ether
    • Brevifolin (VAN)
    • 2,4-Di-O-methylphloroacetophenone
    • Phloroacetophenone 2,4-dimethyl ether
    • Ethanone, 1-(2-hydroxy-4,6-dimethoxyphenyl)-
    • Acetophenone der.
    • 1-Acetyl-2-hydroxy-4,6-dimethoxy
    • 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone (ACI)
    • Acetophenone, 2′-hydroxy-4′,6′-dimethoxy- (6CI, 7CI, 8CI)
    • 1-Acetyl-2-hydroxy-4,6-dimethoxybenzene
    • 2-Acetyl-3,5-dimethoxyphenol
    • 2′,4′-Dimethoxy-6′-hydroxyacetophenone
    • 2′-Hydroxy-4′,6′-dimethoxyacetophenone
    • 4′,6′-Dimethoxy-2′-hydroxyacetophenone
    • NSC 17392
    • Phloroacetophenone dimethyl ether
    • MLS002207182
    • SMR001306755
    • SCHEMBL44708
    • 2-Hydroxy-4, 6-dimethoxyacetophenone
    • 4, 6-Dimethoxy-2-hydroxyacetophenone
    • BSPBio_001701
    • XANTHOXYLIN [MI]
    • NCGC00095824-01
    • SPBio_000566
    • NSC17392
    • AKOS015856339
    • BRD-K12260308-001-04-2
    • CHEBI:10070
    • Spectrum5_000237
    • KBioGR_002137
    • NSC-17392
    • SDCCGMLS-0066937.P001
    • BRD-K12260308-001-02-6
    • 1-(2-hydroxy-4,6-dimethoxyphenyl)-ethanone
    • MFCD00017243
    • 2'-hyroxy-4',6'-dimethoxyacetophenone
    • 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone #
    • SY048579
    • EINECS 201-978-3
    • 90-24-4
    • KBioSS_001057
    • 2 inverted exclamation mark -Hydroxy-4 inverted exclamation mark ,6 inverted exclamation mark -dimethoxyacetophenone
    • 2-Hydroxyl-4,6-dimethoxy-acetophenone
    • Spectrum4_001499
    • 1-(2-hydroxy-4,6-dimethoxy-phenyl)ethanone
    • (2-hydroxy-4,6-dimethoxy-phenyl)-ethanone
    • NCGC00095824-02
    • HY-N1063
    • XANTHOXYLINE [WHO-DD]
    • AQ-358/42007313
    • DivK1c_006809
    • UNII-Z8RSY5TZPA
    • KBio2_006193
    • KBio2_003625
    • FT-0612544
    • SR-05000002434
    • 2'-Hydroxy-4',6'-dimethoxyacetophenone, 97%
    • Spectrum3_000181
    • A843476
    • NS00039355
    • SR-05000002434-1
    • 2'-Hydroxy-4',6'-dimethoxy-Acetophenone
    • CHEMBL450288
    • AI3-26010
    • EN300-6477862
    • DTXSID10237981
    • Ethanone,1-(2-hydroxy-4,6-dimethoxyphenyl)-
    • s4781
    • Spectrum_000577
    • Z8RSY5TZPA
    • SpecPlus_000713
    • Spectrum2_000463
    • Acetophenone, 2'-hydroxy-4',6'-dimethoxy-
    • KBio1_001753
    • AS-40799
    • Acetophenone, 2'-hydroxy-4',6'-dimethoxy- (8CI)
    • AC-35124
    • KBio3_001201
    • Acetophenone,6'-dimethoxy-
    • CCG-38702
    • SPECTRUM200441
    • KBio2_001057
    • Z1255434817
    • 6-Methoxypaeonol
    • CS-0016347
    • 2',4'-DIMETHOXY-6'-HYDROXYACETOPHENONE
    • Q18210424
    • D2683
    • 477-94-1
    • DTXCID60160472
    • Xanthoxylin
    • MDL: MFCD00017243
    • Inchi: 1S/C10H12O4/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3
    • InChI Key: FBUBVLUPUDBFME-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(OC)=CC(OC)=CC=1O
    • BRN: 1285013

Computed Properties

  • Exact Mass: 196.07400
  • Monoisotopic Mass: 196.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 196.20
  • Surface Charge: 0
  • Tautomer Count: 9
  • XLogP3: 1.7
  • Topological Polar Surface Area: 55.8

Experimental Properties

  • Color/Form: Powder
  • Density: 1.172
  • Melting Point: 79.0 to 82.0 deg-C
  • Boiling Point: 185°C/20mmHg(lit.)
  • Flash Point: 185°C/20mm
  • Refractive Index: 1.527
  • Solubility: Soluble in hot methanol.
  • PSA: 55.76000
  • LogP: 1.61200
  • Merck: 10067

Xanthoxylin Security Information

Xanthoxylin Customs Data

  • HS CODE:2914509090
  • Customs Data:

    China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Xanthoxylin Pricemore >>

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Xanthoxylin Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone
Reference
Synthesis of flavokawain B and its anti-proliferative activity against gefitinib-resistant non-small cell lung cancer (NSCLC)
Seo, Young Ho; Oh, Yong Jin, Bulletin of the Korean Chemical Society, 2013, 34(12), 3782-3786

Production Method 2

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ;  3 h, 85 °C
Reference
Identification of 5,7,3',4'-Tetramethoxyflavone Metabolites in Rat Urine by the Isotope-Labeling Method and Ultrahigh-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry
Lu, Wen-Chien; Sheen, Jenn-Feng; Hwang, Lucy Sun; Wei, Guor-Jien, Journal of Agricultural and Food Chemistry, 2012, 60(33), 8123-8128

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
Reference
The total synthesis of (±)-sanggenol F
Sheng, Xiao; Jia, Xin-Yu; Tang, Fei; Wang, Yang; Hou, Ai-Jun, Tetrahedron, 2017, 73(25), 3485-3491

Production Method 4

Reaction Conditions
1.1 Reagents: Boron trichloride Solvents: Dichloromethane ;  5 min, -10 °C
1.2 -10 °C; -10 °C → reflux; 3 h, reflux; reflux → rt; overnight, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Synthesis and antiproliferative activity of benzofuran-based analogs of cercosporamide against non-small cell lung cancer cell lines
Bazin, Marc-Antoine; Bodero, Lizeth; Tomasoni, Christophe; Rousseau, Benedicte; Roussakis, Christos; et al, European Journal of Medicinal Chemistry, 2013, 69, 823-832

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Unraveling the anti-influenza effect of flavonoids: Experimental validation of luteolin and its congeners as potent influenza endonuclease inhibitors
Zima, Vaclav; Radilova, Katerina; Kozisek, Milan; Albinana, Carlos Berenguer; Karlukova, Elena; et al, European Journal of Medicinal Chemistry, 2020, 208,

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  2 h, 66 °C
Reference
Evaluation of the inhibitory effects of (e)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one (dinap), a natural product analog, on the replication of type 2 PRRSV in vitro and in vivo
Khatun, Amina; Park, Sun You; Shabir, Nadeem; Nazki, Salik; Kang, A-Rum; et al, Molecules, 2019, 24(5), 887/1-887/16

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; rt → 40 °C; 4 h, 40 °C
Reference
Synthesis of flavone derivatives via N-amination and evaluation of their anticancer activities
Zhang, Ni; Yang, Jin; Li, Ke; Luo, Jun; Yang, Su; et al, Molecules, 2019, 24(15),

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 min, rt
1.2 rt → 60 °C; overnight, reflux
Reference
Total synthesis of amentoflavone
Park, Hae-Il; Si, Chuan-Ling; Chen, Jianjun, Medicinal Chemistry (Los Angeles, 2015, 5(11), 302/1-302/3

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  9 h, 65 °C
Reference
Synthesis, Cytotoxicity, and Anti-Trypanosoma cruzi Activity of New Chalcones
Aponte, Jose C.; Verastegui, Manuela; Malaga, Edith; Zimic, Mirko; Quiliano, Miguel; et al, Journal of Medicinal Chemistry, 2008, 51(19), 6230-6234

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 8 h, 56 °C
1.2 Reagents: Water
Reference
Total Synthesis of Mulberry Diels-Alder-Type Adducts Kuwanons G and H
Luo, Si-Yuan; Tang, Zhuo-Ya; Li, Qingjiang ; Weng, Jiang ; Yin, Sheng ; et al, Journal of Organic Chemistry, 2021, 86(6), 4786-4793

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt
1.2 rt; 4 - 5 h, rt
Reference
Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design
Wang, Shuxiang; Li, Bo; Liu, Bo; Huang, Min; Li, Deyi; et al, Bioorganic & Medicinal Chemistry, 2018, 26(16), 4602-4614

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  2 h, reflux; reflux → rt
Reference
Synthesis and acetylcholinesterase inhibitory activity of Mannich base derivatives flavokawain B
Liu, Hao-ran; Huang, Xue-qin; Lou, Ding-hui; Liu, Xian-jun; Liu, Wu-kun; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(19), 4749-4753

Xanthoxylin Raw materials

Xanthoxylin Preparation Products

Xanthoxylin Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:90-24-4)Xanthoxylin
Order Number:A843476
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:00
Price ($):157.0/626.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:90-24-4)4',6'-Dimethoxy-2'-hydroxyacetophenone, ≥ 98.0%
Order Number:LE15125;LE2471770
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:12
Price ($):discuss personally
Email:18501500038@163.com

Additional information on Xanthoxylin

Professional Introduction to Xanthoxylin (CAS No. 90-24-4)

Xanthoxylin, a naturally occurring flavonoid glycoside, is a compound of significant interest in the field of chemobiomedicine. With the chemical formula C21H20O11 and the CAS number 90-24-4, this molecule has garnered attention for its diverse pharmacological properties and potential therapeutic applications. Xanthoxylin, also known as phlorizin-3-O-α-L-rhamnopyranoside, is primarily derived from the roots and stems of certain species within the genus Saposhnikovia, particularly Saposhnikovia divaricata and Saposhnikovia latifolia. These plants are widely used in traditional Chinese medicine, where various extracts and compounds derived from them have been employed for their health benefits.

The structural complexity of Xanthoxylin contributes to its multifaceted biological activities. As a flavonoid glycoside, it possesses a flavone core structure linked to a rhamnose sugar moiety. This unique configuration enables Xanthoxylin to interact with multiple biological targets, making it a promising candidate for drug development. Recent studies have highlighted its potential in modulating various cellular processes, including anti-inflammatory, antioxidant, and anticancer effects.

In the realm of anti-inflammatory research, Xanthoxylin has demonstrated remarkable efficacy in reducing inflammation-related pathways. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This mechanism is attributed to its ability to modulate nuclear factor kappa B (NF-κB) signaling, a key transcription factor involved in inflammatory responses. The anti-inflammatory properties of Xanthoxylin make it a valuable compound for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The antioxidant capabilities of Xanthoxylin are another area of active investigation. Reactive oxygen species (ROS) are known to contribute to oxidative stress, which is implicated in various pathological conditions including aging and neurodegenerative diseases. Xanthoxylin has been shown to scavenge ROS and inhibit the activity of enzymes like lipoxygenase and cyclooxygenase, thereby reducing oxidative damage. Furthermore, its ability to upregulate the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) suggests a broader protective role against oxidative stress.

Emerging evidence also suggests that Xanthoxylin possesses anticancer properties. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer, liver cancer, and colorectal cancer. The mechanisms underlying this effect involve the activation of caspase-dependent and caspase-independent pathways. Additionally, Xanthoxylin has been found to inhibit the proliferation of cancer cells by disrupting microtubule formation and inducing cell cycle arrest. These findings position Xanthoxylin as a potential chemopreventive and chemotherapeutic agent in oncology.

The pharmacokinetic profile of Xanthoxylin is another critical aspect that influences its therapeutic potential. Research indicates that it exhibits good oral bioavailability and can be metabolized through multiple pathways involving phase I and phase II enzymatic reactions. Understanding these metabolic pathways is essential for optimizing dosing regimens and minimizing potential drug-drug interactions. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the metabolic fate of Xanthoxylin, providing valuable insights into its pharmacokinetic behavior.

The integration of traditional knowledge with modern scientific research has been instrumental in uncovering the therapeutic potential of Xanthoxylin. Traditional Chinese medicine practitioners have long utilized extracts from plants containing this compound for their health benefits. Modern pharmacognostical approaches have allowed researchers to isolate and characterize Xanthoxylin, paving the way for further investigation into its mechanisms of action and therapeutic applications.

In conclusion, Xanthoxylin (CAS No. 90-24-4) is a multifaceted compound with significant potential in chemobiomedicine. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for developing novel therapeutic strategies. Ongoing research continues to unravel the complex mechanisms underlying its biological activities, providing a foundation for future clinical applications. As our understanding of this compound evolves, it holds great promise for contributing to advancements in healthcare.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:90-24-4)Xanthoxylin
A843476
Purity:99%/99%
Quantity:25g/100g
Price ($):157.0/626.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-24-4)4',6'-Dimethoxy-2'-hydroxyacetophenone, ≥ 98.0%
LE15125;LE2471770
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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